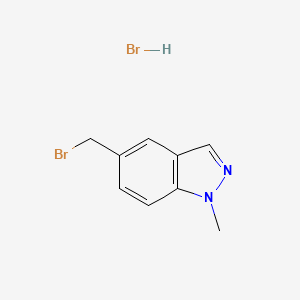

5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

Descripción general

Descripción

5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide: is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromomethyl group attached to the fifth position of the indazole ring and a methyl group at the first position. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide typically involves the bromination of 1-methyl-1H-indazole. The process can be summarized as follows:

Starting Material: 1-methyl-1H-indazole.

Bromination: The bromination reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform.

Formation of Hydrobromide Salt: The brominated product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: While the indazole ring itself is relatively stable, the bromomethyl group can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions. Reduction reactions are less common but can be used to remove the bromine atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.

Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the bromomethyl group.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various indazole derivatives.

Biology

In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions. It can be attached to proteins, peptides, or nucleic acids to study their functions or to develop new bioconjugates.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. Indazole derivatives have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its ability to undergo various chemical transformations makes it versatile for different industrial processes.

Mecanismo De Acción

The mechanism of action of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide largely depends on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is harnessed in various applications, from chemical synthesis to biological modifications.

Comparación Con Compuestos Similares

Similar Compounds

5-(Chloromethyl)-1-methyl-1H-indazole: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the lower leaving group ability of chlorine compared to bromine.

5-(Hydroxymethyl)-1-methyl-1H-indazole: Contains a hydroxymethyl group, making it more hydrophilic and less reactive in nucleophilic substitution reactions.

5-(Methyl)-1-methyl-1H-indazole: Lacks the reactive halomethyl group, making it significantly less reactive in chemical transformations.

Uniqueness

5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is unique due to its high reactivity, which is attributed to the presence of the bromomethyl group. This makes it particularly useful in synthetic chemistry for introducing indazole moieties into larger molecules. Its hydrobromide salt form also enhances its solubility, making it more versatile for various applications.

Actividad Biológica

5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide, a compound with the chemical formula CHBrN·HBr, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptors

The primary mechanism of action for this compound involves its interaction with various Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in cellular processes such as proliferation, differentiation, and migration. The compound exhibits potent inhibitory activity against FGFRs, impacting several downstream signaling pathways including the RAS–MEK–ERK and PI3K–Akt pathways .

Biochemical Pathways

Upon binding to FGFRs, the compound inhibits their autophosphorylation, which is crucial for activating downstream signaling pathways. In vitro studies have demonstrated that it effectively inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis, highlighting its potential as an anticancer agent.

Pharmacokinetics

Absorption and Distribution

Research indicates that this compound has favorable pharmacokinetic properties. The compound is primarily metabolized in the liver, where it undergoes biotransformation to form active metabolites. Its low molecular weight suggests good bioavailability, which is essential for therapeutic efficacy.

Dosage Effects

In animal models, the compound exhibits dose-dependent inhibition of tumor growth. Studies have shown that varying dosages can significantly affect the extent of tumor reduction, emphasizing the importance of dosage optimization in therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Cancer Cell Proliferation : In vitro experiments demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast cancer cells. The IC50 values for FGFR inhibition were reported as 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Target | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | FGFRs | 7 (FGFR1), 9 (FGFR2), 25 (FGFR3) | Inhibits cancer cell proliferation |

| Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone | FGFRs | 7 (FGFR1), 9 (FGFR2), 25 (FGFR3) | Similar kinase inhibitory activity |

| Pyrrolo[2,3-d]pyrimidine derivatives | Various kinases | Varies | Explored for anticancer therapy |

Propiedades

IUPAC Name |

5-(bromomethyl)-1-methylindazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2.BrH/c1-12-9-3-2-7(5-10)4-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMQHCLFPUNKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CBr)C=N1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678463 | |

| Record name | 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203160-22-8 | |

| Record name | 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.